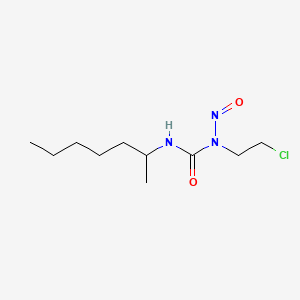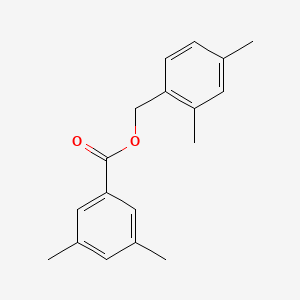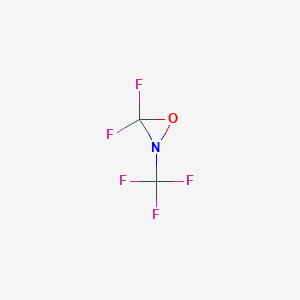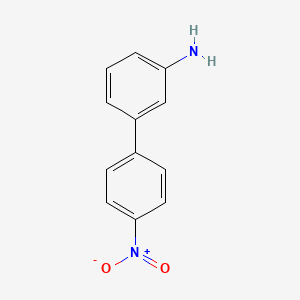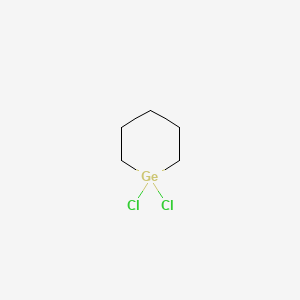
1,1-Dichlorogerminane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichlorogerminane is an organogermanium compound characterized by the presence of two chlorine atoms attached to a germanium atom
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichlorogerminane can be synthesized through the reaction of germanium tetrachloride with suitable reducing agents. One common method involves the reduction of germanium tetrachloride with lithium aluminum hydride in an ether solvent. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,1-Dichlorogerminane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form germane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of germanium oxides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: Formation of organogermanium compounds with various functional groups.
Reduction Reactions: Formation of germane derivatives.
Oxidation Reactions: Formation of germanium oxides.
科学研究应用
1,1-Dichlorogerminane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用机制
The mechanism of action of 1,1-Dichlorogerminane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with other molecules, resulting in various chemical transformations. The pathways involved may include nucleophilic substitution and redox reactions, depending on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
Trichlorogermane: Similar in structure but contains three chlorine atoms attached to the germanium atom.
Trimethylgermane: Contains three methyl groups attached to the germanium atom instead of chlorine atoms.
Dichlorogermylene: A related compound with a different bonding arrangement and reactivity.
Uniqueness of 1,1-Dichlorogerminane
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
56438-28-9 |
|---|---|
分子式 |
C5H10Cl2Ge |
分子量 |
213.67 g/mol |
IUPAC 名称 |
1,1-dichlorogerminane |
InChI |
InChI=1S/C5H10Cl2Ge/c6-8(7)4-2-1-3-5-8/h1-5H2 |
InChI 键 |
SSIZCVRCMFVPRX-UHFFFAOYSA-N |
规范 SMILES |
C1CC[Ge](CC1)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


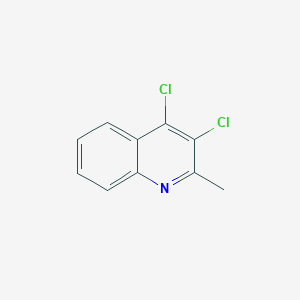
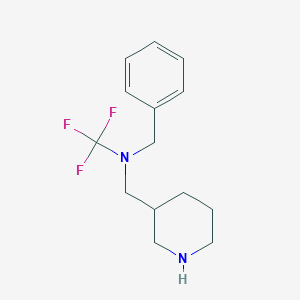
![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
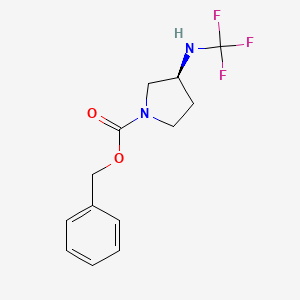

![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

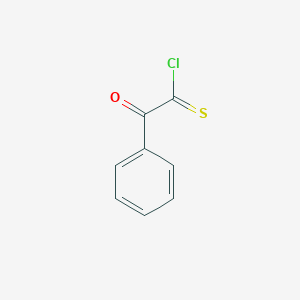
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
